![molecular formula C20H18BrNO4 B3969783 1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(4-bromobenzyl)-2,5-pyrrolidinedione](/img/structure/B3969783.png)
1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(4-bromobenzyl)-2,5-pyrrolidinedione
Descripción general
Descripción
1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(4-bromobenzyl)-2,5-pyrrolidinedione, also known as BRD-K4477, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine-2,5-diones, which are known to possess various pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(4-bromobenzyl)-2,5-pyrrolidinedione is not fully understood. However, studies have shown that it can inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDACs by this compound can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It can induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties. Studies have also suggested that this compound can improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(4-bromobenzyl)-2,5-pyrrolidinedione is its potential as a therapeutic agent for various diseases. Additionally, the synthesis of this compound is relatively straightforward, and the compound is commercially available. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(4-bromobenzyl)-2,5-pyrrolidinedione. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, studies can be conducted to investigate the potential of this compound in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Another area of research is the development of formulations that can improve the solubility and bioavailability of this compound.
Conclusion:
In conclusion, this compound is a small molecule that has shown potential as a therapeutic agent for various diseases. Its mechanism of action involves the inhibition of HDACs, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory and analgesic properties. Although there are limitations to its use, the development of more potent and selective HDAC inhibitors based on the structure of this compound and the investigation of its potential in the treatment of other diseases are promising future directions for research.
Aplicaciones Científicas De Investigación
1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(4-bromobenzyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-[(4-bromophenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c21-16-4-1-13(2-5-16)9-15-11-19(23)22(20(15)24)8-7-14-3-6-17-18(10-14)26-12-25-17/h1-6,10,15H,7-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQCDWKKJQXRMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CC3=C(C=C2)OCO3)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B3969716.png)

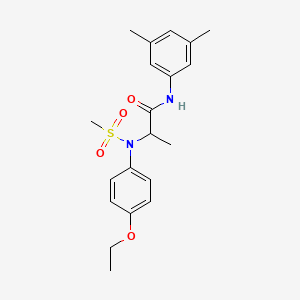
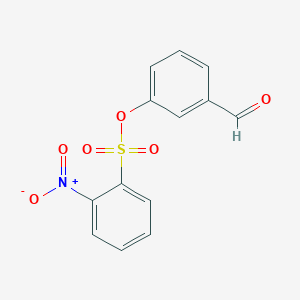
![2-methyl-N-{1-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B3969754.png)
![methyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3969760.png)
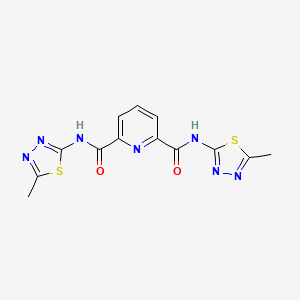
![4-[1-(2-thienylcarbonyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969780.png)
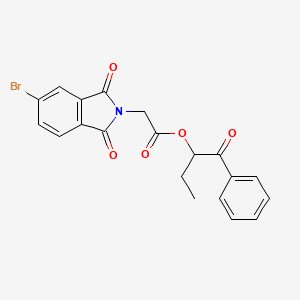
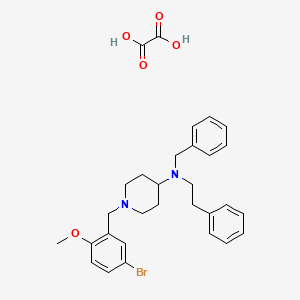
![5-bromo-N-{2-[(4-chlorobenzyl)oxy]ethyl}nicotinamide](/img/structure/B3969793.png)
![methyl 2-{3-[2-(4-bromophenyl)-4-oxo-3(4H)-quinazolinyl]propoxy}benzoate](/img/structure/B3969800.png)